molecular formula C11H15NO2 B14851070 3-Cyclopropoxy-6-ethyl-2-methoxypyridine

3-Cyclopropoxy-6-ethyl-2-methoxypyridine

Katalognummer: B14851070
Molekulargewicht: 193.24 g/mol
InChI-Schlüssel: XSGNGSDWMKTGBF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Cyclopropoxy-6-ethyl-2-methoxypyridine is a chemical compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol . This compound is characterized by the presence of a cyclopropoxy group, an ethyl group, and a methoxy group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 3-Cyclopropoxy-6-ethyl-2-methoxypyridine involves several steps, typically starting with the preparation of the pyridine ring followed by the introduction of the cyclopropoxy, ethyl, and methoxy groups. Specific synthetic routes and reaction conditions can vary, but common methods include:

    Cyclopropanation: Introduction of the cyclopropoxy group through cyclopropanation reactions.

    Alkylation: Introduction of the ethyl group via alkylation reactions.

    Methoxylation: Introduction of the methoxy group through methoxylation reactions.

Analyse Chemischer Reaktionen

3-Cyclopropoxy-6-ethyl-2-methoxypyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups on the pyridine ring.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

3-Cyclopropoxy-6-ethyl-2-methoxypyridine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-Cyclopropoxy-6-ethyl-2-methoxypyridine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

3-Cyclopropoxy-6-ethyl-2-methoxypyridine can be compared with other similar compounds, such as:

    3-Cyclopropyl-2-methoxypyridine: Similar structure but lacks the ethyl group.

    6-Ethyl-2-methoxypyridine: Similar structure but lacks the cyclopropoxy group.

    2-Methoxypyridine: Similar structure but lacks both the cyclopropoxy and ethyl groups.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in the other similar compounds.

Eigenschaften

Molekularformel

C11H15NO2

Molekulargewicht

193.24 g/mol

IUPAC-Name

3-cyclopropyloxy-6-ethyl-2-methoxypyridine

InChI

InChI=1S/C11H15NO2/c1-3-8-4-7-10(11(12-8)13-2)14-9-5-6-9/h4,7,9H,3,5-6H2,1-2H3

InChI-Schlüssel

XSGNGSDWMKTGBF-UHFFFAOYSA-N

Kanonische SMILES

CCC1=NC(=C(C=C1)OC2CC2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.